molecular formula C13H19N3O B2981553 N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide CAS No. 2361641-27-0

N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide

Cat. No.: B2981553
CAS No.: 2361641-27-0
M. Wt: 233.315
InChI Key: QKXTUSVTQLNIPO-UHFFFAOYSA-N
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Description

N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to the pyridine ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide typically involves the reaction of prop-2-enamide with N,N-dimethylpropane-1,3-diamine under suitable conditions. The reaction is carried out in the presence of a base such as sodium bicarbonate in ethanol to facilitate the formation of the desired product . The reaction mixture is then purified to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the dimethylamino group or the prop-2-enamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-[6-(dimethylamino)pyridin-3-yl]propyl]propanoic acid, while reduction may produce N-[2-[6-(dimethylamino)pyridin-3-yl]propyl]propylamine.

Scientific Research Applications

N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide involves its interaction with specific molecular targets. The dimethylamino group and the prop-2-enamide moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]propanoic acid
  • N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]propylamine
  • N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]propylamide

Uniqueness

N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[6-(dimethylamino)pyridin-3-yl]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-5-13(17)15-8-10(2)11-6-7-12(14-9-11)16(3)4/h5-7,9-10H,1,8H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXTUSVTQLNIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)C1=CN=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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